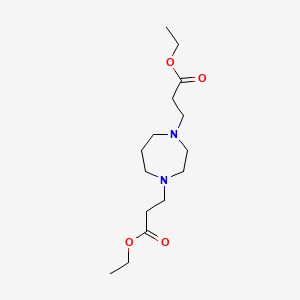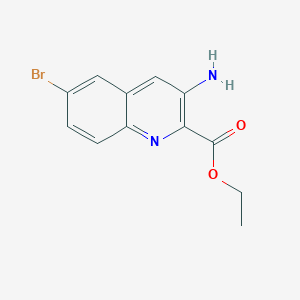
(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde is a complex organic compound characterized by its tetrahydropyran ring structure, benzyloxy group, and methoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by selective functionalization. The reaction conditions often include the use of protecting groups, such as benzyl and methoxy, to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to achieve high efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction produces an alcohol. Substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The benzyloxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde can be compared with other tetrahydropyran derivatives, such as:
- (2S,4R)-4-(Benzyloxy)-tetrahydro-2H-pyran-2-carbaldehyde
- (2S,4R)-4-(Methoxy)-tetrahydro-2H-pyran-2-carbaldehyde
- (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2S,4R)-6-methoxy-4-phenylmethoxyoxane-2-carbaldehyde |
InChI |
InChI=1S/C14H18O4/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,9,12-14H,7-8,10H2,1H3/t12-,13+,14?/m1/s1 |
Clave InChI |
JXCRIQFBOGWJKA-AMIUJLCOSA-N |
SMILES isomérico |
COC1C[C@@H](C[C@H](O1)C=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC1CC(CC(O1)C=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)



![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)



![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)


![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)
